Stilonium iodide
Stilonium iodide
MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations.
Brand Name:
Vulcanchem
CAS No.:
77257-42-2
VCID:
VC0535356
InChI:
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;
SMILES:
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
Molecular Formula:
C22H30INO
Molecular Weight:
451.4 g/mol
Stilonium iodide
CAS No.: 77257-42-2
Inhibitors
VCID: VC0535356
Molecular Formula: C22H30INO
Molecular Weight: 451.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 77257-42-2 |
---|---|
Product Name | Stilonium iodide |
Molecular Formula | C22H30INO |
Molecular Weight | 451.4 g/mol |
IUPAC Name | triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide |
Standard InChI | InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; |
Standard InChIKey | RDTKUZXIHMTSJO-UEIGIMKUSA-M |
Isomeric SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] |
SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Canonical SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Appearance | Solid powder |
Description | MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MG 624 MG-624 MG624 triethyl-(beta-4-stilbenoxyethyl)ammonium |
Reference | 1. Gotti, C., Balestra, B., Morretti, M., et al. 4-Oxystilbene compounds are selective ligands for neuronal nicotinic αBungarotoxin receptors. Br. J. Pharmacol. 124(6), 1197-1206 (1998). 2. Vailati, S., Moretti, M., Longhi, R., et al. Developmental expression of heteromeric nicotinic receptor subtypes in chick retina. Mol. Pharmacol. 63(6), 1329-1337 (2003). 3. Brown, K.C., Lau, J.K., Dom, A.M., et al. MG624, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway. Angiogenesis 15(1), 99-114 (2012). |
PubChem Compound | 6433339 |
Last Modified | Nov 11 2021 |
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